molecular formula C9H7ClN2S B1353866 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole CAS No. 70390-94-2

2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole

Cat. No. B1353866
CAS RN: 70390-94-2
M. Wt: 210.68 g/mol
InChI Key: ZCKLQRJGNGUAER-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole” is a chemical compound. It is used as a pharmaceutical and agrochemical intermediate. It is also used as an intermediate of insecticides Thiamethoxam and Clothianidin. It is also useful in the synthesis of Ritonavir, a second-generation anti-AIDS drug and a selective HIV protease inhibitor .


Synthesis Analysis

The synthesis of “2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole” involves several steps. In one approach, 2-(chloromethyl)-pyridine hydrochloride derivatives react with 1-(4-chloro-phenyl)-imidazole-2-thione or 4,6-dimethyl-pyrimidine-2-thiol . Another method involves the reaction of 2-(chloromethyl)-pyridine derivatives with 1-(4-chloro-phenyl)-imidazole-2-thione in the presence of sodium methoxide .

Scientific Research Applications

Spectroscopic and Structural Investigations

Studies on derivatives of 1,3,4-thiadiazole, like 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole, have shown promising applications in spectroscopy and structural chemistry. For instance, the interaction of a related compound, 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt, with molecular iodine was investigated, revealing potential for studying novel antithyroid drugs (Ivolgina & Chernov'yants, 2018) (Ivolgina & Chernov'yants, 2018).

Corrosion Inhibition

2,5-disubstituted 1,3,4-thiadiazoles have been explored as corrosion inhibitors. Their efficiency in protecting mild steel in acidic environments has been demonstrated, highlighting the potential use of thiadiazole derivatives in industrial applications (Bentiss et al., 2007) (Bentiss et al., 2007).

Anticancer Research

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential as anticancer agents. Studies have shown that certain compounds in this category exhibit promising activity against breast carcinoma cell lines, indicating their potential in cancer treatment (Gomha, Salah, & Abdelhamid, 2014) (Gomha, Salah, & Abdelhamid, 2014).

Microwave-Assisted Synthesis

Microwave-assisted synthesis methods have been developed for 2-aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles. These compounds are recognized for their high biological activity and potential use in medicine, including antimicrobial and antituberculous properties (Efimova et al., 2009) (Efimova et al., 2009).

Antimicrobial Activity

Several studies have focused on the synthesis and evaluation of 1,3,4-thiadiazole derivatives for their antimicrobial properties. New compounds containing the thiadiazole moiety have been synthesized and shown to display promising activities against a variety of microorganisms (Farghaly, Abdallah, & Muhammad, 2011) (Farghaly, Abdallah, & Muhammad, 2011).

Safety And Hazards

“2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole” causes severe skin burns and eye damage. It is moisture sensitive and harmful if swallowed. It is fatal if inhaled and contact with water liberates toxic gas .

properties

IUPAC Name

2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKLQRJGNGUAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501002
Record name 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole

CAS RN

70390-94-2
Record name 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MM Sekhar, U Nagarjuna, V Padmavathi… - European journal of …, 2018 - Elsevier
A new class of methylthio linked pyrimidinyl 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles were prepared under conventional and ultrasound irradiation methods. All the …
Number of citations: 109 www.sciencedirect.com
YB Li, X Yan, RD Li, P Liu, SQ Sun, X Wang… - European Journal of …, 2016 - Elsevier
A series of new analogs based on the structure of lead compound 10 were designed, synthesized and evaluated for their in vitro anti-cancer activities against four selected human …
Number of citations: 16 www.sciencedirect.com
Z Li, Y Chen, Z Zhou, L Deng, Y Xu, L Hu, B Liu… - European Journal of …, 2019 - Elsevier
The free fatty acid receptor 1 (FFA1 or GPR40) and peroxisome proliferator-activated receptor δ (PPARδ) have attracted a lot of attention due to their role in promoting insulin secretion …
Number of citations: 41 www.sciencedirect.com

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